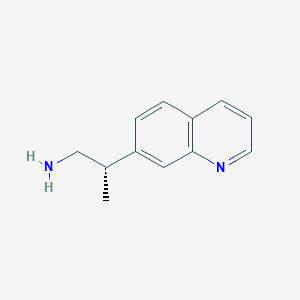
(2S)-2-Quinolin-7-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Quinolin-7-ylpropan-1-amine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. It is commonly referred to as QPA and has been shown to exhibit a range of biochemical and physiological effects that make it an important compound for further study.
Mécanisme D'action
The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-amine is not yet fully understood, but it is believed to act through a variety of pathways. QPA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
(2S)-2-Quinolin-7-ylpropan-1-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. QPA has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, it has been shown to have antitumor effects, which may make it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-Quinolin-7-ylpropan-1-amine in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one limitation of using QPA is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are many future directions for research on (2S)-2-Quinolin-7-ylpropan-1-amine. One area of research is the development of QPA-based drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of QPA and to identify specific pathways that it targets. Finally, there is a need for more studies on the toxicity and safety of QPA, particularly in relation to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (2S)-2-Quinolin-7-ylpropan-1-amine can be achieved through a variety of methods, including the reaction of 2-aminobenzylamine with 2-bromoacetophenone in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the reduction of quinoline-7-carboxaldehyde with sodium borohydride.
Applications De Recherche Scientifique
(2S)-2-Quinolin-7-ylpropan-1-amine has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. QPA has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(2S)-2-quinolin-7-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZLAVOPHYUMV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Quinolin-7-ylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

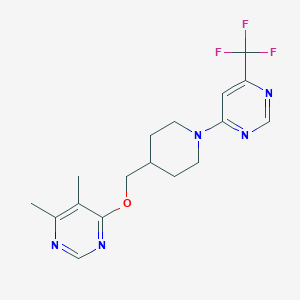

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2910831.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2910832.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)
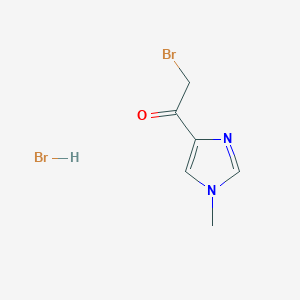
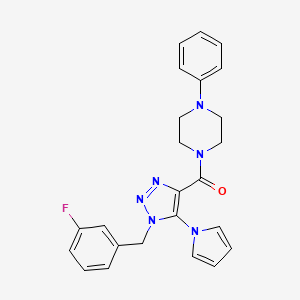
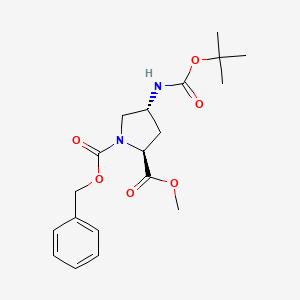

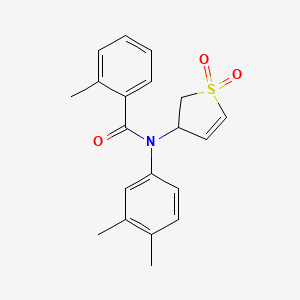

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2910848.png)
![(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2910850.png)